3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride
Description
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride is a synthetic nonproteinogenic amino acid derivative characterized by a propanoic acid backbone. Key structural features include:
- Amino group at position 2.
- Benzyl substituent at position 2, modified with a 3-fluoro and 4-methoxy group on the aromatic ring.
- Hydrochloride salt form, enhancing solubility and stability for pharmacological applications.
This compound’s unique substitution pattern combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15;/h2-3,5,8H,4,6,13H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALNUHYMKGMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-64-5 | |
| Record name | 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of a suitable phenyl derivative followed by the introduction of the amino and carboxyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions, protein binding, and cellular uptake mechanisms.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and carboxyl groups allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The fluorine and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.
Comparison with Similar Compounds
(a) 3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic Acid Hydrochloride (CAS 332061-68-4)
(b) (R)-2-Amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 70601-63-7)
- Key Differences: Substitutes the 3-fluoro-4-methoxyphenylmethyl group with a 4-methoxyphenyl directly attached to the propanoic acid. Absence of fluorine alters electronic properties.
- Similarity Score : 0.82 .
Halogenated Derivatives
(a) 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid Hydrochloride (CAS 780728-19-0)
(b) 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic Acid Hydrochloride (CAS 2199182-62-0)
- Key Differences :
- Replaces fluoro and methoxy with a trifluoromethyl group , significantly increasing electronegativity and lipophilicity.
- Molecular Weight : 269.65 vs. ~265–285 for other analogs.
- Structural Impact : Trifluoromethyl enhances metabolic stability in drug design .
Ester vs. Acid Derivatives
Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8)
- Key Differences :
- Methyl ester replaces the carboxylic acid, altering solubility and bioavailability.
- Lacks the methoxy group, simplifying the substitution pattern.
- Molecular Weight : 233.67 vs. ~265 for the target compound .
Substituent Position Variations
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Hydrochloride (CAS 921609-34-9)
- Key Differences :
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15ClFNO3
- Molecular Weight : 254.26 g/mol
- CAS Number : 1484212-98-7
Pharmacological Activity
Research into the biological activity of this compound indicates several promising pharmacological effects:
- Antimicrobial Activity :
- The compound has been tested for its antimicrobial properties against various bacterial strains. In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
- Table 1 summarizes the MIC values against selected bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
- Antifungal Activity :
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular processes in microorganisms, possibly through inhibition of protein synthesis or disruption of cell membrane integrity.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
- A study published in a peer-reviewed journal evaluated various derivatives of amino acids for their antimicrobial properties, including our compound of interest. The findings indicated that modifications on the phenyl ring significantly influenced the antimicrobial activity, with fluorine substituents enhancing potency .
- Another research effort focused on structure-activity relationships (SAR) revealed that the presence of specific functional groups was crucial for maintaining biological activity, highlighting the importance of the methoxy and fluoro groups in enhancing the compound's efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
